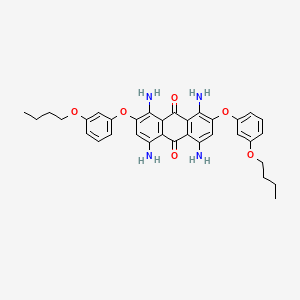
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Ammonia or primary amines
Conditions: High temperature and pressure, often in the presence of a catalyst
Attachment of Butoxyphenoxy Groups
Reagents: 3-Butoxyphenol and a suitable leaving group (e.g., halides)
Conditions: Nucleophilic substitution reaction, typically under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core
Starting Material: Anthracene
Reagents: Oxidizing agents such as potassium dichromate or chromium trioxide
Conditions: Reflux in an acidic medium
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The butoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, sulfonates, under basic or acidic conditions
Major Products
Oxidation Products: Nitro derivatives of the original compound
Reduction Products: Dihydro derivatives
Substitution Products: Various substituted anthracene derivatives depending on the reagents used
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the anthracene core can intercalate into DNA, affecting its function and stability. The butoxyphenoxy groups enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(phenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
生物活性
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C34H36N4O6 and a molar mass of approximately 596.684 g/mol, this compound features multiple amino and ether functional groups that enhance its solubility and reactivity in biological systems.
Chemical Structure and Properties
The compound is characterized by:
- Multiple Amino Groups : Four amino groups contribute to its reactivity.
- Butoxyphenoxy Substituents : Two butoxyphenoxy groups increase solubility and modify biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Interaction with Biological Macromolecules
- DNA Binding : Preliminary studies suggest that the compound can intercalate into DNA strands. This interaction may disrupt normal replication processes and transcriptional activities, potentially leading to cytotoxic effects in rapidly dividing cells.
- Cytochrome P450 Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could influence metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Antitumor Activity
In several studies focusing on anthraquinone derivatives, compounds similar to this compound have shown promising antitumor activity. For instance:
- Mechanism of Action : These compounds often block nucleoside transport and decrease the synthesis of DNA and RNA while inducing apoptosis via cytochrome c release from mitochondria .
- Case Studies : A study found that certain substituted anthracenediones exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Disperse Blue 1 | C₁₈H₁₄N₂O₄ | Known dye with a similar anthraquinone structure; used in textiles. |
| 1,4-Bis(butylamino)anthracene-9,10-dione | C₂₀H₁₈N₂O₂ | Contains fewer amino groups; studied for photophysical properties. |
| 9-Aminoanthracene | C₁₄H₉N | Simpler structure; important in organic electronics and photonics. |
The unique substitution pattern of this compound enhances its solubility and biological activity compared to simpler analogs.
特性
CAS番号 |
88600-88-8 |
|---|---|
分子式 |
C34H36N4O6 |
分子量 |
596.7 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
InChIキー |
LHZXNUNBGIDWGG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















